![molecular formula C17H15N3O2 B12565349 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione CAS No. 195379-45-4](/img/structure/B12565349.png)
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is a complex heterocyclic compound that belongs to the family of imidazoacridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to an acridine moiety, with three methyl groups attached at positions 1, 3, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For example, the reaction of 2-amino-3-methylacridine with glyoxal in the presence of a base can lead to the formation of the desired imidazoacridine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it may inhibit specific enzymes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole ring structure but with a pyridine moiety instead of acridine.
Imidazo[1,2-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings.
Uniqueness
1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the acridine moiety, which imparts distinct biological and chemical properties compared to other imidazo compounds.
Properties
CAS No. |
195379-45-4 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1,3,5-trimethylimidazo[4,5-b]acridine-2,10-dione |
InChI |
InChI=1S/C17H15N3O2/c1-18-12-7-5-4-6-10(12)16(21)11-8-14-15(9-13(11)18)20(3)17(22)19(14)2/h4-9H,1-3H3 |
InChI Key |
VDLXMXFSDRGTAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


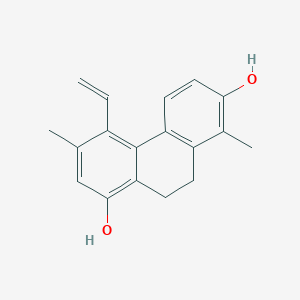
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
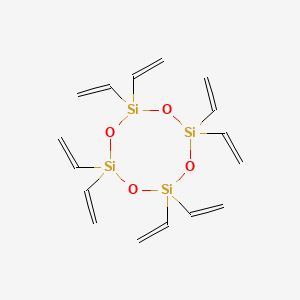
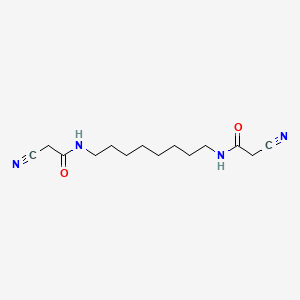
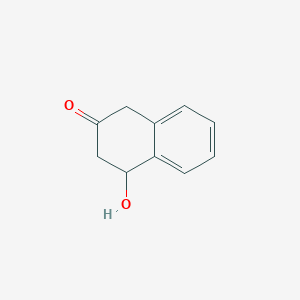
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
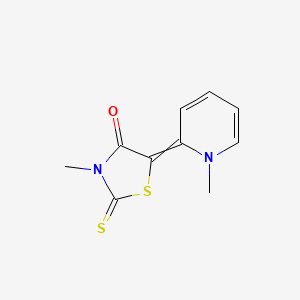
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)

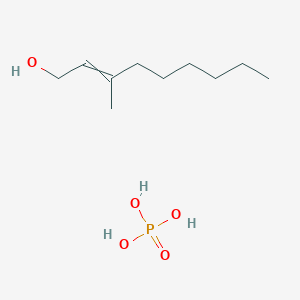
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
